

# An In-depth Technical Guide to Methylthioacetylene (Methylsulfanylethyne)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Methylthioacetylene

CAS No.: 10152-75-7

Cat. No.: B158523

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For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **methylthioacetylene**, a versatile reagent in organic synthesis. It delves into its chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and a representative cycloaddition reaction. The content is structured to provide not only procedural steps but also the underlying scientific principles, ensuring a thorough understanding for researchers and professionals in the field of chemistry and drug development.

## Chemical Identity and Properties

**Methylthioacetylene**, systematically named 1-(methylthio)ethyne or methylsulfanylethyne according to IUPAC nomenclature, is a sulfur-containing alkyne with significant utility in the construction of complex molecular architectures.

CAS Number: 10152-75-7[1]

Molecular Formula: C<sub>3</sub>H<sub>4</sub>S[1]

Molecular Weight: 72.13 g/mol [1]

## Physical and Chemical Properties

The physical and chemical properties of **methylthioacetylene** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Reference
IUPAC Name	1-(methylthio)ethyne; methylsulfanylethyne	[1]
CAS Number	10152-75-7	[1]
Molecular Formula	C <sub>3</sub> H <sub>4</sub> S	[1]
Molecular Weight	72.13 g/mol	[1]
Boiling Point	70.5-71 °C	
Density	0.951 g/cm <sup>3</sup> (predicted)	
SMILES	CSC#C	[1]
InChI	InChI=1S/C3H4S/c1-3-4- 2/h1H,2H3	[1]

## Spectroscopic Characterization

Spectroscopic data is fundamental for the unambiguous identification and characterization of **methylthioacetylene**. The following are expected spectroscopic features based on its structure.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals: a singlet for the methyl protons (CH<sub>3</sub>) and a singlet for the acetylenic proton (C≡C-H). The methyl protons would likely appear in the range of δ 2.0-2.5 ppm, while the acetylenic proton would be expected around δ 2.5-3.0 ppm.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in different chemical environments: the methyl carbon (CH<sub>3</sub>), and the two sp-hybridized carbons of the alkyne. The approximate chemical shifts would be: C-S (~15-25 ppm), C≡C-S (~70-80 ppm), and C≡C-H (~75-85 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands for **methylthioacetylene** would include:

- C-H stretch (alkynyl): A sharp, moderately strong band around 3300 cm<sup>-1</sup>.
- C≡C stretch (alkynyl): A weak to medium band in the region of 2100-2140 cm<sup>-1</sup>.
- C-H stretch (methyl): Strong bands in the 2900-3000 cm<sup>-1</sup> region.
- C-S stretch: A weak to medium band in the 600-800 cm<sup>-1</sup> region.

## Synthesis of Methylthioacetylene

The synthesis of **methylthioacetylene** can be achieved through various methods. A common and effective approach involves the deprotonation of a terminal alkyne followed by quenching with a sulfur electrophile, or the reaction of a metal acetylide with a methylthio-containing reagent. A well-documented, albeit for a related thienyl derivative, synthesis involves the ring-opening of a thiadiazole followed by alkylation. This general strategy can be adapted for the synthesis of the parent **methylthioacetylene**.

## Synthesis from Acetylene and a Methylthio Source

This conceptual protocol is based on the nucleophilic character of acetylides.

Reaction Scheme:

H-C≡C-H  
Acetylene

1. Strong Base  
(e.g., n-BuLi, NaNH<sub>2</sub>)

Reaction

Product  
H-C≡C-S-CH<sub>3</sub>  
Methylthioacetylene

2. CH<sub>3</sub>-S-X  
(e.g., CH<sub>3</sub>S-SCN, (CH<sub>3</sub>S)<sub>2</sub>)

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### Conceptual Synthesis Workflow

### Experimental Protocol:

Objective: To synthesize 1-(methylthio)ethyne by reacting an acetylide with a methylthio electrophile.

### Materials:

- Acetylene gas or a suitable precursor (e.g., calcium carbide)
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
- Strong base (e.g., n-butyllithium (n-BuLi) in hexanes or sodium amide (NaNH<sub>2</sub>))
- Methyl thiocyanate (CH<sub>3</sub>SCN) or dimethyl disulfide ((CH<sub>3</sub>)<sub>2</sub>S<sub>2</sub>)
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions

#### Procedure:

- **Generation of Acetylide:** In a flame-dried, three-necked flask equipped with a gas inlet, a dropping funnel, and a condenser under an inert atmosphere, dissolve a suitable amount of acetylene in the anhydrous solvent at low temperature (e.g.,  $-78\text{ }^{\circ}\text{C}$ ).
- **Deprotonation:** Slowly add one equivalent of the strong base (e.g., n-BuLi) to the acetylene solution. The formation of the lithium acetylide will be evident.
- **Electrophilic Quench:** To the resulting acetylide solution, add one equivalent of the methylthio source (e.g., methyl thiocyanate) dropwise at low temperature.
- **Reaction Monitoring:** Allow the reaction to stir at low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure **methylthioacetylene**.

#### Causality of Experimental Choices:

- **Anhydrous Conditions:** Acetylides are strong bases and will readily react with water. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the acetylide.
- **Inert Atmosphere:** The use of nitrogen or argon prevents the reaction of the highly reactive organometallic intermediates with oxygen or moisture from the air.
- **Low Temperature:** The deprotonation of acetylene and the subsequent reaction with the electrophile are often exothermic. Low temperatures are maintained to control the reaction rate, prevent side reactions, and ensure the stability of the intermediates.

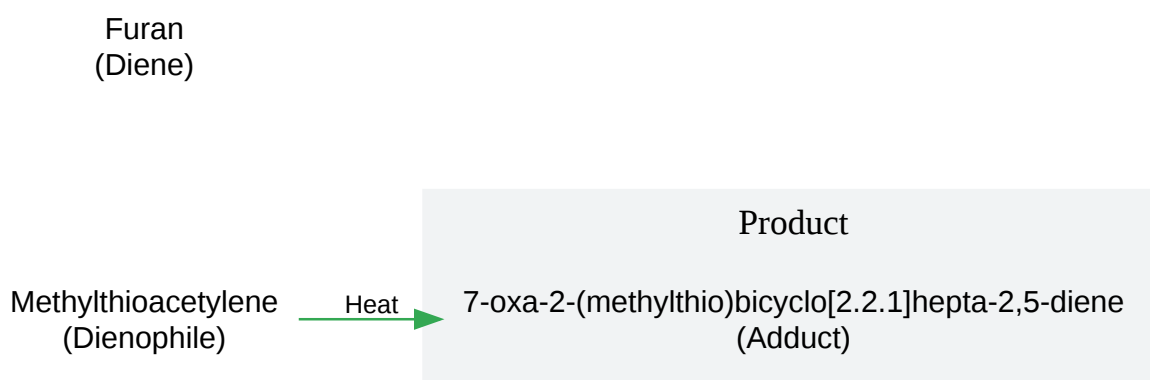
## Reactivity and Synthetic Applications

The presence of both a terminal alkyne and a thioether functionality makes **methylthioacetylene** a versatile building block in organic synthesis. It can undergo a variety of transformations, including additions to the triple bond and reactions involving the sulfur atom. A prominent class of reactions for alkynes is cycloaddition.

## Diels-Alder [4+2] Cycloaddition with Furan

**Methylthioacetylene** can act as a dienophile in Diels-Alder reactions with suitable dienes. The reaction with furan is a classic example of a [4+2] cycloaddition to form a bicyclic adduct.

Reaction Scheme:



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Diels-Alder Reaction of **Methylthioacetylene** with Furan

Experimental Protocol:

Objective: To synthesize 7-oxa-2-(methylthio)bicyclo[2.2.1]hepta-2,5-diene via a Diels-Alder reaction.

Materials:

- **Methylthioacetylene**
- Furan (freshly distilled)
- A suitable high-boiling solvent (e.g., toluene or xylene) or neat conditions

- A sealed tube or a flask with a reflux condenser

#### Procedure:

- **Reactant Mixture:** In a pressure-resistant sealed tube or a round-bottom flask, combine **methylthioacetylene** and a slight excess of furan. If a solvent is used, dissolve the reactants in it.
- **Heating:** Heat the reaction mixture to a temperature sufficient to promote the cycloaddition (typically 80-150 °C). The reaction time will vary depending on the temperature and the specific reactants.
- **Reaction Monitoring:** Monitor the disappearance of the starting materials by TLC or GC.
- **Isolation:** After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent and excess furan under reduced pressure.
- **Purification:** The crude product can be purified by recrystallization or column chromatography to yield the pure Diels-Alder adduct.

#### Mechanistic Insights:

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the dienophile is retained in the product. In the case of **methylthioacetylene**, the reaction with furan is expected to yield the endo isomer as the major product due to favorable secondary orbital interactions in the transition state, although the exo isomer may also be formed.

## Safety and Handling

**Methylthioacetylene** is a flammable liquid and should be handled with appropriate safety precautions. It is also an irritant.<sup>[1]</sup>

- **Handling:** Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations.

## Conclusion

**Methylthioacetylene** is a valuable and versatile building block in organic synthesis. Its unique combination of a terminal alkyne and a methylthio group allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

## References

- PubChem. **Methylthioacetylene**. National Center for Biotechnology Information. [\[Link\]](#) [Accessed January 14, 2026].

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## Sources

- 1. Methylthioacetylene | C<sub>3</sub>H<sub>4</sub>S | CID 139101 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methylthioacetylene (Methylsulfanylethyne)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158523/docs#an-in-depth-technical-guide-to-methylthioacetylene-methylsulfanylethyne>]

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